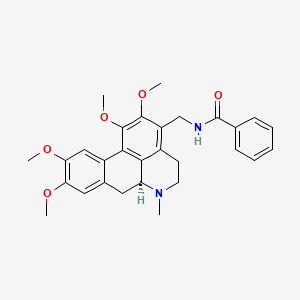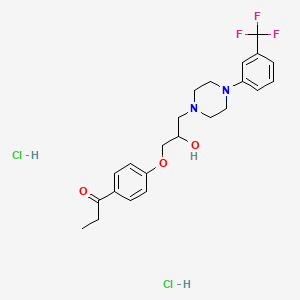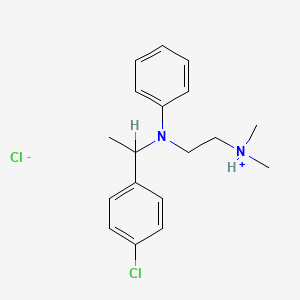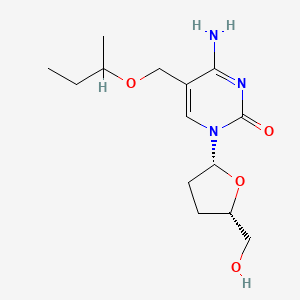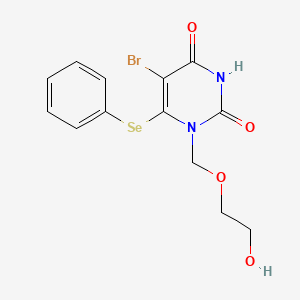
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-bromouracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-bromouracil is a synthetic compound that belongs to the class of uracil derivatives This compound is characterized by the presence of a hydroxyethoxy group, a phenylselenenyl group, and a bromine atom attached to the uracil ring
Preparation Methods
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-bromouracil typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Uracil Core: The uracil core can be synthesized through the condensation of urea with malonic acid derivatives.
Introduction of the Bromine Atom: Bromination of the uracil core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Hydroxyethoxy Group: The hydroxyethoxy group is introduced via nucleophilic substitution reactions, often using ethylene glycol derivatives.
Incorporation of the Phenylselenenyl Group: The phenylselenenyl group is introduced through a selenation reaction, typically using phenylselenyl chloride or related reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-bromouracil undergoes various chemical reactions, including:
Oxidation: The phenylselenenyl group can be oxidized to form selenoxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the bromine atom can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The hydroxyethoxy group can undergo hydrolysis in the presence of acids or bases to yield the corresponding alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-bromouracil has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-bromouracil involves its interaction with specific molecular targets and pathways. The phenylselenenyl group is known to participate in redox reactions, which can modulate cellular oxidative stress and influence various biological processes. The bromine atom and hydroxyethoxy group may also contribute to the compound’s reactivity and interactions with biomolecules. Detailed studies are required to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-bromouracil can be compared with other similar compounds, such as:
1-((2-Hydroxyethoxy)methyl)-5-(phenylsulfanyl)pyrimidine-2,4(1H,3H)-dione: This compound has a phenylsulfanyl group instead of a phenylselenenyl group, which may result in different chemical reactivity and biological activities.
2-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-1-propanone: This compound contains a hydroxyethoxy group and a phenyl group, but lacks the uracil core and bromine atom, leading to distinct properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Properties
CAS No. |
136632-06-9 |
|---|---|
Molecular Formula |
C13H13BrN2O4Se |
Molecular Weight |
420.13 g/mol |
IUPAC Name |
5-bromo-1-(2-hydroxyethoxymethyl)-6-phenylselanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13BrN2O4Se/c14-10-11(18)15-13(19)16(8-20-7-6-17)12(10)21-9-4-2-1-3-5-9/h1-5,17H,6-8H2,(H,15,18,19) |
InChI Key |
UINDHULXSACSGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]C2=C(C(=O)NC(=O)N2COCCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


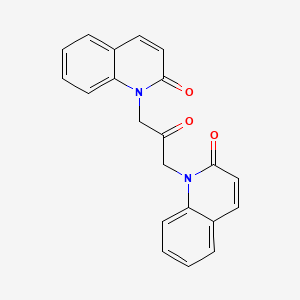
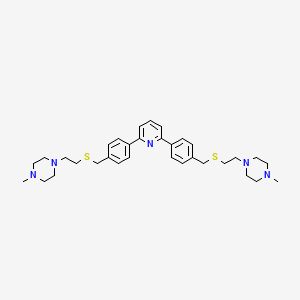
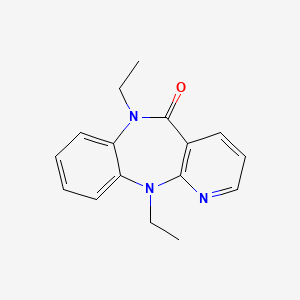

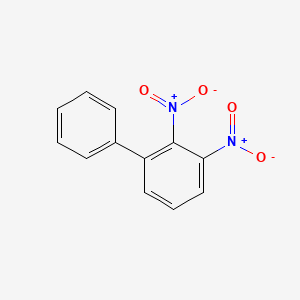
![methyl 2-[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-12,14-diacetyloxy-6-(furan-3-yl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate](/img/structure/B12803445.png)


![3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-amine; terephthalic acid](/img/structure/B12803460.png)
